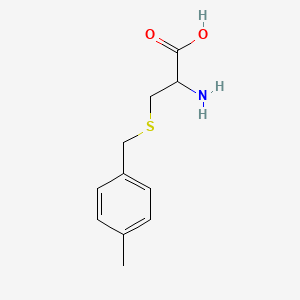
S-(4-methylbenzyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-methylbenzyl)cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate to protect the amino group, and subsequent reaction with 4-methylbenzyl bromide to introduce the 4-methylbenzyl group .
Industrial Production Methods: Industrial production methods for S-(4-methylbenzyl)cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: S-(4-methylbenzyl)cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield the corresponding thiol .
Scientific Research Applications
Chemistry: In chemistry, S-(4-methylbenzyl)cysteine is used as a building block for the synthesis of peptides and proteins. It serves as a protecting group for cysteine residues, preventing unwanted side reactions during peptide synthesis .
Biology: In biological research, this compound is used to study the role of cysteine residues in protein structure and function. It is also used in the development of cysteine-based inhibitors for various enzymes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design of drugs that target cysteine residues in proteins, such as protease inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of S-(4-methylbenzyl)cysteine involves its interaction with cysteine residues in proteins. The 4-methylbenzyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of protein structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
- S-(4-chlorobenzyl)cysteine
- S-(4-bromobenzyl)cysteine
- S-(4-methoxybenzyl)cysteine
Comparison: S-(4-methylbenzyl)cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical properties compared to other similar compounds. For example, the 4-methyl group can influence the compound’s reactivity and stability, making it more suitable for certain applications in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














